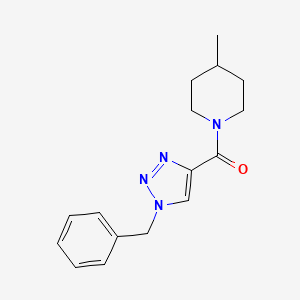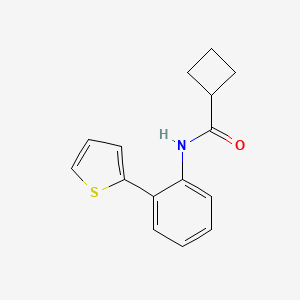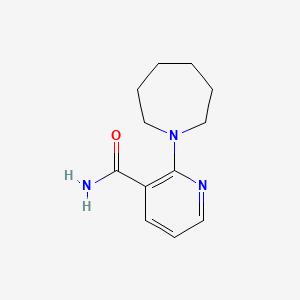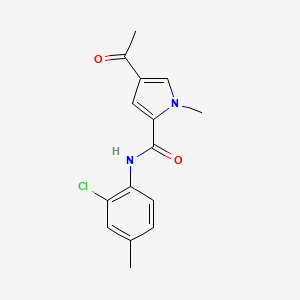
4-acetyl-N-(2-chloro-4-methylphenyl)-1-methylpyrrole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-acetyl-N-(2-chloro-4-methylphenyl)-1-methylpyrrole-2-carboxamide, also known as A-836,339, is a synthetic compound that belongs to the pyrrole class of chemicals. It is a potent and selective agonist of the cannabinoid receptor CB2, which is mainly expressed in immune cells and has been implicated in various physiological and pathological processes.
作用机制
The CB2 receptor is a G protein-coupled receptor that belongs to the class A rhodopsin-like family. Upon activation by 4-acetyl-N-(2-chloro-4-methylphenyl)-1-methylpyrrole-2-carboxamide or other ligands, the CB2 receptor undergoes conformational changes that lead to the recruitment and activation of intracellular signaling proteins, such as G proteins, β-arrestins, and kinases. The downstream signaling pathways include inhibition of adenylyl cyclase, activation of phospholipase C, and modulation of ion channels and other effectors. The CB2 receptor is mainly expressed in immune cells, but also in other cell types, such as neurons, glia, and endothelial cells. The exact role of CB2 receptor in these cells is still under investigation, but it is believed to play a key role in modulating immune responses, inflammation, and pain.
Biochemical and Physiological Effects:
4-acetyl-N-(2-chloro-4-methylphenyl)-1-methylpyrrole-2-carboxamide has been shown to induce various biochemical and physiological effects in different cell types and animal models. For example, in human T cells, 4-acetyl-N-(2-chloro-4-methylphenyl)-1-methylpyrrole-2-carboxamide inhibited cAMP production and cytokine release, and enhanced cell migration and adhesion. In mouse models of inflammation, 4-acetyl-N-(2-chloro-4-methylphenyl)-1-methylpyrrole-2-carboxamide reduced the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and attenuated the severity of tissue damage and pain. In rat models of neuropathic pain, 4-acetyl-N-(2-chloro-4-methylphenyl)-1-methylpyrrole-2-carboxamide reduced the mechanical allodynia and thermal hyperalgesia, and improved the motor function. These effects are believed to be mediated by the CB2 receptor, but may also involve other receptors or signaling pathways.
实验室实验的优点和局限性
4-acetyl-N-(2-chloro-4-methylphenyl)-1-methylpyrrole-2-carboxamide has several advantages as a tool compound for CB2 receptor research, such as high potency and selectivity, good solubility and stability, and well-established pharmacological and toxicological profiles. However, there are also some limitations and challenges in using 4-acetyl-N-(2-chloro-4-methylphenyl)-1-methylpyrrole-2-carboxamide for lab experiments, such as the potential off-target effects, the species and tissue specificity of CB2 receptor expression, and the lack of suitable animal models for certain diseases. Therefore, it is important to validate the results obtained with 4-acetyl-N-(2-chloro-4-methylphenyl)-1-methylpyrrole-2-carboxamide using other CB2 receptor ligands or genetic approaches, and to interpret the data with caution.
未来方向
There are several future directions for the research of 4-acetyl-N-(2-chloro-4-methylphenyl)-1-methylpyrrole-2-carboxamide and CB2 receptor function. First, more studies are needed to elucidate the molecular mechanisms of CB2 receptor activation and signaling, and to identify the downstream effectors and targets. Second, more efforts are needed to develop novel CB2 receptor ligands with improved pharmacological properties, such as higher potency, selectivity, and brain penetration, and lower toxicity and side effects. Third, more studies are needed to investigate the role of CB2 receptor in human diseases, such as autoimmune disorders, cancer, and neurodegeneration, and to explore the potential therapeutic applications of CB2 receptor modulators. Fourth, more studies are needed to investigate the interactions between CB2 receptor and other receptors or signaling pathways, and to identify the synergistic or antagonistic effects. Fifth, more studies are needed to investigate the role of CB2 receptor in different cell types and tissues, and to identify the functional and pathological significance of CB2 receptor expression.
合成方法
The synthesis of 4-acetyl-N-(2-chloro-4-methylphenyl)-1-methylpyrrole-2-carboxamide involves several steps, including the preparation of the starting materials, the formation of the pyrrole ring, and the introduction of the acetyl and chloromethyl groups. The detailed procedure has been described in a patent application (US2009/0012641A1) and several research articles (e.g., J Med Chem. 2008, 51(9): 2825-34). The final product is obtained as a white crystalline powder with a purity of over 99%.
科学研究应用
4-acetyl-N-(2-chloro-4-methylphenyl)-1-methylpyrrole-2-carboxamide has been widely used as a tool compound to study the CB2 receptor function and signaling pathway in vitro and in vivo. It has been shown to activate the CB2 receptor with high potency and selectivity, and to induce various cellular responses, such as inhibition of cAMP production, activation of ERK1/2 and AKT signaling, and modulation of cytokine release. 4-acetyl-N-(2-chloro-4-methylphenyl)-1-methylpyrrole-2-carboxamide has also been used to investigate the role of CB2 receptor in various disease models, such as inflammation, pain, cancer, and neurodegeneration. Moreover, 4-acetyl-N-(2-chloro-4-methylphenyl)-1-methylpyrrole-2-carboxamide has been used as a lead compound for the development of novel CB2 receptor ligands with improved pharmacological properties.
属性
IUPAC Name |
4-acetyl-N-(2-chloro-4-methylphenyl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-9-4-5-13(12(16)6-9)17-15(20)14-7-11(10(2)19)8-18(14)3/h4-8H,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDJADBMZPQSOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=CN2C)C(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(2-chloro-4-methylphenyl)-1-methylpyrrole-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(tert-butylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B7471900.png)
![1-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-4-N,4-N-dimethylbenzene-1,4-disulfonamide](/img/structure/B7471911.png)
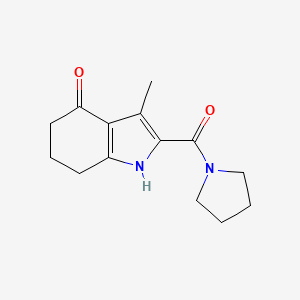
![2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7471917.png)
![2-[(3-Fluorophenyl)methyl-methylamino]pyridine-3-carbonitrile](/img/structure/B7471949.png)
![(3S)-2-[2-(3-chloro-2,6-diethylanilino)-2-oxoethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7471953.png)

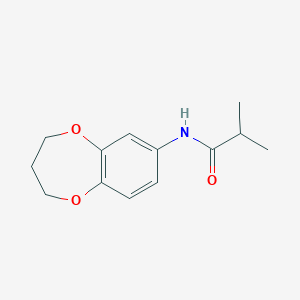
![4-[2-[[4-chloro-2-(2-oxopyrrolidin-1-yl)benzoyl]amino]-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxamide](/img/structure/B7471984.png)


